molecular formula C14H14N2O2S B366788 N'-(1-phenylethylidene)benzenesulfonohydrazide CAS No. 1667723-82-1

N'-(1-phenylethylidene)benzenesulfonohydrazide

Cat. No.: B366788
CAS No.: 1667723-82-1
M. Wt: 274.34g/mol
InChI Key: WXWKWIKTRTXOIW-NTCAYCPXSA-N
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Description

N'-(1-phenylethylidene)benzenesulfonohydrazide is a chemical compound offered for laboratory research purposes. As a benzenesulfonohydrazide derivative, it may serve as a key intermediate or precursor in organic synthesis and pharmaceutical development. Researchers can potentially utilize this compound in the exploration of novel biologically active molecules or in material science applications. Its specific properties, mechanism of action, and primary research applications are areas for scientific investigation. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant scientific literature for detailed application data and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12(13-8-4-2-5-9-13)15-16-19(17,18)14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKWIKTRTXOIW-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(1-phenylethylidene)benzenesulfonohydrazide can be synthesized through a one-pot reaction involving sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. This method is considered eco-friendly and efficient, providing moderate to good yields with a wide tolerance of functional groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonohydrazide group into other functional groups.

    Reduction: Reducing agents can be used to modify the sulfonohydrazide group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N'-(1-phenylethylidene)benzenesulfonohydrazide has been examined for its antimicrobial properties. Hydrazone derivatives, including this compound, have shown significant antibacterial and antifungal activities. For example, studies indicate that certain hydrazones can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .

Anticancer Properties
Research has explored the anticancer potential of hydrazone derivatives. This compound may exhibit cytotoxic effects on cancer cell lines, contributing to the development of new cancer treatments. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, highlighting their significance in oncology research .

Anti-inflammatory Effects
The compound's structural features may confer anti-inflammatory properties. Hydrazones are known to modulate inflammatory pathways, and preliminary studies suggest that this compound could reduce inflammation markers in biological assays .

Analytical Chemistry Applications

Reagents in Analytical Chemistry
this compound can serve as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis. This property is exploited in the determination of trace metals in environmental samples .

Chromatographic Applications
The compound has been utilized in chromatographic methods for separating complex mixtures. Its unique chemical characteristics allow for effective retention and separation of target analytes in high-performance liquid chromatography (HPLC) systems .

Materials Science Applications

Synthesis of Novel Materials
this compound is a precursor for synthesizing novel materials with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to the development of materials with tailored mechanical and thermal properties .

Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Studies have shown that hydrazone derivatives can effectively reduce corrosion rates in acidic environments, making them valuable in industrial applications .

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsModulates inflammatory pathways
Analytical ChemistryReagents for Spectrophotometric AnalysisForms stable complexes with metal ions
Chromatographic SeparationEffective retention in HPLC
Materials ScienceSynthesis of Novel MaterialsParticipates in polymerization reactions
Corrosion InhibitorsReduces corrosion rates significantly

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazone derivatives, including this compound, against resistant bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assay : Research conducted on the cytotoxic effects of hydrazones revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, prompting further investigation into its mechanism of action.
  • Corrosion Inhibition Study : A recent publication highlighted the effectiveness of this compound as a corrosion inhibitor for steel in acidic media, demonstrating a reduction in corrosion rates by up to 80% compared to untreated samples.

Mechanism of Action

The mechanism of action of N’-(1-phenylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'-(1-phenylethylidene)benzenesulfonohydrazide with analogous sulfonohydrazides and benzohydrazides, emphasizing structural variations and functional outcomes:

Compound Structural Features Key Activities References
This compound Benzenesulfonyl group, 1-phenylethylidene substituent LSD1 inhibition (IC₅₀: 200–400 nM), antimicrobial activity
N'-(Benzylidene)benzenesulfonohydrazide Benzylidene group instead of phenylethylidene Lower LSD1 inhibition (IC₅₀: >1 µM)
N'-(4-Methylbenzylidene)benzenesulfonohydrazide 4-Methylbenzylidene substituent Enhanced antimicrobial activity (zone of inhibition: 21–25 mm vs. S. aureus)
N'-(Napthalen-1-yl-methylene)benzenesulfonohydrazide Naphthyl substituent Improved nonlinear optical (NLO) properties (βtot: 2.1 × 10⁻³⁰ esu)
N'-(Cinnamylidene)benzenesulfonohydrazide α,β-Unsaturated cinnamylidene group Moderate antioxidant activity (EC₅₀: 45 µM in DPPH assay)
N'-(1-Phenylethylidene)benzohydrazide Benzoyl group replaces benzenesulfonyl Higher LSD1 inhibition (IC₅₀: 31 nM) but reduced metabolic stability

Structural and Functional Insights

Substituent Effects on Biological Activity :

  • The 1-phenylethylidene group in the parent compound enhances LSD1 binding affinity compared to benzylidene derivatives, likely due to improved hydrophobic interactions with the enzyme's FAD-binding pocket .
  • Sulfonyl vs. Benzoyl Groups : Sulfonyl derivatives exhibit better metabolic stability than benzoyl analogs (e.g., N'-(1-phenylethylidene)benzohydrazide), which degrade rapidly in vivo due to esterase susceptibility .

Antimicrobial Activity :

  • 4-Methylbenzylidene derivatives show superior activity against gram-positive bacteria (e.g., S. aureus), attributed to the electron-donating methyl group enhancing membrane penetration .
  • Cinnamylidene analogs display moderate antioxidant properties, likely due to radical scavenging via the conjugated double bond .

Physicochemical Properties :

  • Naphthyl-substituted derivatives exhibit enhanced NLO responses, making them candidates for optoelectronic applications. The extended π-system increases polarizability (βtot = 2.1 × 10⁻³⁰ esu) .

Biological Activity

N'-(1-phenylethylidene)benzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonohydrazide functional group, characterized by a sulfonyl group (–SO₂) attached to a hydrazine moiety (–NH–NH–). The compound's structure includes a phenylethylidene linkage, which contributes to its unique chemical properties and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonohydrazides possess activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action:
    • Antistaphylococcal activity: MIC 15.625–62.5 μM
    • Antienterococcal activity: MIC 62.5–125 μM

These compounds demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, with moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

This compound has shown promise in anticancer applications, particularly in inhibiting the proliferation of cancer cells. For example, studies on related sulfonohydrazones have revealed significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells.

  • Cytotoxicity Study :
    • At concentrations of 30, 60, and 100 μg/mL, the compound inhibited cell proliferation significantly over six days compared to control groups .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. By binding to the active site of this enzyme, it prevents its catalytic activity, leading to decreased tumor cell proliferation and increased apoptosis .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy :
    • A study demonstrated that a series of benzenesulfonohydrazides exhibited broad-spectrum antimicrobial activity against various bacterial strains while also being effective against fungal pathogens. The study highlighted the potential for these compounds in treating infections caused by resistant strains .
  • Anticancer Potential :
    • Research focusing on the antiproliferative effects of sulfonohydrazones indicated that these compounds could serve as lead candidates for developing new anticancer therapies. The findings suggested that structural modifications could enhance their efficacy against specific cancer types .

Summary of Findings

Compound NameBiological ActivityMIC/IC Values
This compoundAntimicrobial, AnticancerAntistaphylococcal: MIC 15.625–62.5 μM; MDA-MB-231: IC50 < 100 μg/mL
Related SulfonohydrazonesBroad-spectrum antimicrobialVarious MIC values reported

Q & A

Basic: What are the optimized synthetic routes for N'-(1-phenylethylidene)benzenesulfonohydrazide, and how is purity ensured?

Answer:
The compound is synthesized via condensation reactions between benzenesulfonohydrazide and substituted carbonyl precursors. Key steps include:

  • Condensation Reaction : Reacting 4-methylbenzenesulfonohydrazide with phenylethylidene ketones under reflux in ethanol or methanol .
  • Purification : Column chromatography using ethyl acetate/petroleum ether gradients (e.g., 11–17% v/v) yields >65% purity .
  • Characterization : Confirm structure via 1H^1H and 13C^{13}C NMR (e.g., δ 7.81–7.76 ppm for aromatic protons, δ 21.8 ppm for methyl groups) and FT-IR (e.g., 1365 cm1^{-1} for sulfonamide S=O stretch) .

Basic: How is this compound characterized spectroscopically?

Answer:
Standard protocols include:

  • NMR : Aromatic protons appear as multiplets between δ 7.29–8.11 ppm, with methyl groups at δ 2.17–2.55 ppm. 13C^{13}C signals for imine carbons occur at δ 144–152 ppm .
  • UV-Vis : Absorption maxima (λmax\lambda_{\text{max}}) correlate with Hammett substituent constants (e.g., electron-withdrawing groups red-shift λmax\lambda_{\text{max}} due to enhanced conjugation) .
  • Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 421.1222) .

Advanced: How does this compound act as a reversible LSD1 inhibitor?

Answer:

  • Virtual Screening : A structure-based screen of 2 million compounds identified this scaffold as a potent LSD1 inhibitor (IC50_{50}: 200–400 nM). Docking studies revealed interactions with the flavin adenine dinucleotide (FAD) binding site .
  • Optimization : Substituent modifications (e.g., methyl groups) improved binding affinity (Ki: 31 nM) and selectivity over monoamine oxidases .
  • Biological Assays : Proliferation inhibition in breast/colorectal cancer cell lines validated therapeutic potential. Reversibility was confirmed via enzyme recovery assays .

Advanced: How do computational and experimental pKa values compare for this compound?

Answer:

  • Computational : Marvin Sketch 20.8 predicts a pKa of 9.82 for the hydrazide proton .
  • Experimental : Potentiometric titration in 70% DMF/water gives pKa = 10.6, attributed to solvent effects on proton dissociation .
    Methodological Note : Discrepancies highlight the need for solvent-specific computational models in pKa prediction.

Advanced: What structural insights are gained from Hirshfeld surface analysis?

Answer:

  • Crystal Packing : Hirshfeld analysis of analogs (e.g., 1,2-bis(1-phenylethylidene)hydrazine) reveals dominant H···H (60%) and C···H (25%) interactions, stabilizing the lattice .
  • Electron Density Maps : DFT calculations align with X-ray data, showing planar geometry and intramolecular hydrogen bonding .

Advanced: How do substituents affect electronic properties in UV spectra?

Answer:

  • Hammett Analysis : Linear free-energy relationships (LFER) correlate λmax\lambda_{\text{max}} with σ values. Electron-withdrawing groups (e.g., -NO2_2) increase λmax\lambda_{\text{max}} by enhancing conjugation (R2^2 > 0.90 in multi-linear regression) .

  • Table : Key substituent effects :

    Substituentλmax\lambda_{\text{max}} (nm)σ (Hammett)
    -H2900.00
    -OCH3_3305-0.27
    -NO2_2320+0.78

Advanced: What role does virtual screening play in optimizing this scaffold for drug discovery?

Answer:

  • Library Design : Focused libraries prioritize substituents (e.g., methyl, trifluoromethyl) to enhance FAD binding .
  • ADMET Profiling : Computational filters exclude compounds with CYP/hERG inhibition risks, ensuring lead safety .

Basic: How is the compound identified in chemical databases?

Answer:

  • Synonyms : 4-Methyl-N'-(1-phenylethylidene)benzenesulfonohydrazide; Valerophenone tosylhydrazone (CAS: 69015-74-3) .
  • Molecular Formula : C16_{16}H16_{16}N2_2O2_2S (MW: 330.45 g/mol) .

Advanced: How is this compound utilized in heterocyclic synthesis?

Answer:

  • Annulation Reactions : Reacts with phthalaldehyde to form phthalidyl sulfonohydrazones via N-heterocyclic carbene catalysis (70% yield) .
  • Mechanistic Insight : DFT studies confirm a stepwise pathway involving hydrazone tautomerization and nucleophilic attack .

Advanced: What biochemical assays validate its biological activity?

Answer:

  • Enzyme Inhibition : LSD1 inhibition measured via demethylase activity assays using histone H3K4me2 substrates .
  • Cell Viability : MTT assays in cancer cell lines (e.g., IC50_{50} = 5 µM in MDA-MB-231) confirm anti-proliferative effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N'-(1-phenylethylidene)benzenesulfonohydrazide
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N'-(1-phenylethylidene)benzenesulfonohydrazide

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